(S)-N-Boc-2-(4-methoxybenzyl)alanine
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid is a compound of significant interest in organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid undergoes various types of reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: 4-Hydroxyphenyl derivative.
Reduction: Corresponding alcohol.
Substitution: Free amine derivative.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other functional groups. Upon removal of the Boc group, the free amine can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the methoxy group, which can undergo specific reactions not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of specialized organic molecules .
Properties
Molecular Formula |
C16H23NO5 |
---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-16(4,13(18)19)10-11-6-8-12(21-5)9-7-11/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19)/t16-/m0/s1 |
InChI Key |
USBUKORPCKMFFU-INIZCTEOSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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